(6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester

Structure-Activity Relationship (SAR) Medicinal Chemistry Anticancer Drug Discovery

Benzothiazole-based drug discovery programs face a critical challenge: minor substituent changes (methyl vs. fluoro vs. methoxy) can shift IC50 values by orders of magnitude, making scaffold selection pivotal. (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester (CAS 85063-60-1) is a validated privileged scaffold for constructing antiproliferative compound libraries with documented apoptosis induction and G2/M cell cycle arrest activity. • 6-Methyl substitution on the benzothiazole core is a key contributor to biological potency, as confirmed across related 6-methylbenzothiazole derivatives. • Ethyl carbamate moiety provides a rational synthetic handle for systematic lead optimization via nucleophilic substitution or hydrolysis. • Scaffold class demonstrates low nanomolar IC50 values against multiple kinases (e.g., Tie2, TrkA) and cholinesterases in optimized analogs. Supplied with documented structure and batch consistency; immediate availability for medicinal chemistry and chemical probe development programs.

Molecular Formula C11H12N2O2S
Molecular Weight 236.29 g/mol
Cat. No. B11617701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester
Molecular FormulaC11H12N2O2S
Molecular Weight236.29 g/mol
Structural Identifiers
SMILESCCOC(=O)NC1=NC2=C(S1)C=C(C=C2)C
InChIInChI=1S/C11H12N2O2S/c1-3-15-11(14)13-10-12-8-5-4-7(2)6-9(8)16-10/h4-6H,3H2,1-2H3,(H,12,13,14)
InChIKeyJFPXOLSMNXVSCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-Methyl-benzothiazol-2-yl)-carbamic Acid Ethyl Ester: Scaffold Overview


(6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester (CAS 85063-60-1) belongs to the class of benzothiazole-2-carbamates . It is a synthetic heterocyclic building block, commercially available for research purposes, particularly within medicinal chemistry programs focusing on antiproliferative agents . Benzothiazole-based carbamates, as a class, are widely investigated for their potential as enzyme inhibitors and anticancer agents due to their ability to induce apoptosis and cell cycle arrest [1].

Why Substitution Fails for (6-Methyl-benzothiazol-2-yl)-carbamic Acid Ethyl Ester


Substitution of (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester with a structurally similar benzothiazole carbamate is not scientifically valid due to the extreme sensitivity of biological activity and potency to small structural variations. Literature clearly demonstrates that even minor modifications, such as the position and type of substituent on the benzothiazole ring (e.g., methyl vs. fluoro vs. methoxy) or the nature of the carbamate ester (e.g., ethyl vs. methyl vs. tert-butyl), can lead to dramatic differences in target selectivity and potency, with IC50 values varying by orders of magnitude [1]. For instance, specific substitutions can shift activity from low micromolar to low nanomolar potency against different kinases or cholinesterases [1][2]. Therefore, substitution introduces a high risk of failed experiments or erroneous data interpretation.

Evidence-Based Differentiation vs. In-Class Comparators


Impact of 6-Methyl Substitution on Potency

The presence and position of the methyl group on the benzothiazole core is a critical determinant of biological activity. A comparative SAR study of benzothiazole-2-carboxylic acid derivatives demonstrated that a 6-methyl substituted compound (compound 4e) exhibited significant activity with an IC50 of 10.1 ± 0.2 µM. In contrast, the unsubstituted or differently substituted analogs showed markedly different or unreported activity profiles, highlighting the specific contribution of the 6-methyl group . This supports the selection of the 6-methyl substituted variant, such as (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester, as a non-arbitrary choice with defined activity potential.

Structure-Activity Relationship (SAR) Medicinal Chemistry Anticancer Drug Discovery

Antiproliferative Mechanism of Action

The class of benzothiazole carbamates, to which this compound belongs, has a well-defined mechanism of action in cancer cells. In a study of new benzothiazole-based carbamates, it was demonstrated that these compounds induce specific apoptosis and G2/M cell cycle arrest, while simultaneously decreasing reactive oxygen species (ROS) levels in MCF-7 human breast cancer cells [1]. Furthermore, the same study showed submicromolar antiproliferative activity against NT2/D1 testicular embryonal carcinoma cells and a strong inhibition of cell migration and invasiveness [1]. This class-level evidence provides a strong rationale for selecting this compound for anticancer research programs.

Antiproliferative Apoptosis Cell Cycle Arrest

Enzyme Inhibition Potential vs. Related Scaffolds

Benzothiazole carbamates have demonstrated potent inhibitory activity against key therapeutic targets. A structure-activity relationship (SAR) and molecular docking study revealed that appropriate modifications of the benzothiazole core and carbamate moiety can yield potent and selective inhibitors of eqBuChE (IC50 up to 27 nM) and the kinases hDYRK1A (IC50 up to 106 nM) and hCLK1 (IC50 up to 17 nM) [1]. This establishes the scaffold as a versatile and privileged structure for developing high-affinity enzyme inhibitors, in contrast to many other heterocyclic cores which lack this demonstrated, tunable potency across multiple targets.

Enzyme Inhibition Cholinesterase Kinase Neurodegenerative Disease

Research Applications for (6-Methyl-benzothiazol-2-yl)-carbamic Acid Ethyl Ester


SAR Studies for Antiproliferative Agents

This compound serves as a logical core scaffold for synthesizing novel libraries of antiproliferative agents. Evidence indicates that the benzothiazole carbamate class induces apoptosis, G2/M arrest, and inhibits cancer cell migration and invasion [1]. Further, the 6-methyl substitution is a key contributor to activity, as demonstrated by related 6-methylbenzothiazole derivatives . Systematic modification of the ethyl carbamate moiety provides a rational pathway for lead optimization.

Enzyme Inhibition Mechanism Studies

The benzothiazole carbamate scaffold is a privileged structure for enzyme inhibition, with optimized analogs showing low nanomolar potency against kinases and cholinesterases [2]. This compound can be used as a core template for designing and synthesizing new inhibitors to probe the active sites of these enzymes or to develop chemical probes for studying pathways related to cancer or neurodegenerative diseases.

Versatile Building Block for Chemical Libraries

As a commercially available research chemical , this compound is a practical and accessible building block. Its structure, combining a benzothiazole core and a carbamate functionality, allows for further chemical modifications, making it suitable for generating diverse chemical libraries for broad screening campaigns in drug discovery.

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